5-Ethylnaphthalen-1-ol
Description
5-Ethylnaphthalen-1-ol is a naphthalene derivative featuring an ethyl group at the 5-position and a hydroxyl (-OH) group at the 1-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, such as enhanced hydrophobicity due to the ethyl substituent and hydrogen-bonding capability from the phenolic group.
Properties
CAS No. |
61982-95-4 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-ethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3-8,13H,2H2,1H3 |
InChI Key |
QWAWNXODWGJFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights naphthalene-based compounds with diverse substituents at the 1- and 5-positions. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Naphthalene Derivatives
Key Findings
Substituent Effects on Polarity: The ethyl group in 5-Ethylnaphthalen-1-ol likely increases hydrophobicity compared to polar substituents like sulfonylimidazole () or nitro groups (). This property may favor applications in non-aqueous systems or lipid membranes . In contrast, compounds with triazole or ester groups () exhibit higher solubility in polar solvents due to hydrogen-bonding or dipole interactions .
Electronic and Reactivity Profiles: The hydroxyl group at position 1 in 5-Ethylnaphthalen-1-ol can act as a hydrogen-bond donor, similar to the ester group in . However, the phenolic -OH is more acidic (pKa ~10) than ester carbonyls, enabling distinct reactivity in deprotonation or nucleophilic substitution .
Thermal and Optical Properties: Bulky substituents like sulfonylimidazole () may enhance thermal stability via steric hindrance and π-π interactions, whereas smaller groups like ethyl or hydroxyl could lower melting points . The nitro group in ’s compound suggests strong UV-Vis absorption, a trait less pronounced in 5-Ethylnaphthalen-1-ol due to the absence of conjugated electron-withdrawing groups .
Research Implications and Limitations
However, empirical data on its solubility, stability, and reactivity are absent, highlighting the need for targeted studies.
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